2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c22-17(19-15-8-3-4-9-15)14-20-11-7-10-16(18(20)23)26(24,25)21-12-5-1-2-6-13-21/h7,10-11,15H,1-6,8-9,12-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPTWAQDRVIRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the azepane sulfonyl group and the acetamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide has found applications in various fields of scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, and as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity and altering cellular processes.
Comparison with Similar Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their implications:
Activity and Binding Insights
- β1i Subunit Inhibitors: In , compound N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2) exhibits submicromolar inhibition (Ki) of the β1i immunoproteasome subunit. Molecular dynamics (MD) simulations revealed that substituents like benzyl or cyclohexyl influence binding stability via hydrophobic interactions with residues (e.g., Phe31, Lys33).
- Chain Length Effects : Propanamide derivatives (e.g., compound 3 in ) showed reduced potency compared to acetamides, suggesting shorter chains optimize binding . The target compound’s acetamide linkage aligns with this trend.
- Sulfonyl Position: The 3-azepane sulfonyl group in the target compound differs from the 5-position in ’s benzodioxin derivative.
Therapeutic Potential and Limitations
- However, its cyclopentyl group may require optimization for binding affinity .
- Kinase Inhibition: Patent compounds () demonstrate pyridinone-based kinase inhibition. The absence of fluorine in the target compound could limit its kinase activity compared to fluorinated derivatives .
- Off-Target Effects : Bulkier substituents (e.g., benzodioxin in ) may improve selectivity but reduce synthetic yield .
Biological Activity
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide is a complex organic compound with potential applications in medicinal chemistry. This compound, classified under sulfonamides, exhibits diverse biological activities, particularly in the pharmaceutical domain. Its intricate structure suggests significant interactions with biological targets, which warrants a comprehensive examination of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C18H26N4O4S, with a molecular weight of approximately 446.5 g/mol. The compound features an azepan moiety, a pyridine derivative, and a cyclopentylacetamide group, contributing to its biological activity through various functional groups that facilitate intermolecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N4O4S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 1251695-59-6 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the pyridine ring may engage in π-π stacking interactions with aromatic residues in proteins, enhancing the stability of the compound-protein complex. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Biological Activity
Research on this compound indicates several potential biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective properties, potentially useful in treating neurodegenerative disorders.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit the activity of certain kinases involved in cancer progression, suggesting a mechanism for its anticancer effects .
- Cytotoxicity Assays : In vitro assays revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity .
- Neuroprotective Studies : Research conducted on neuronal cell cultures indicated that this compound could protect against oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Synthesis typically involves coupling reactions between pyridinone intermediates and sulfonamide derivatives. Key steps include:
- Activation of carboxylic acids using reagents like thionyl chloride in THF at 60°C (as seen in analogous syntheses) .
- Nucleophilic substitution with azepane-1-sulfonyl groups under basic conditions (e.g., triethylamine) .
- Solvent selection (e.g., ethanol, acetic acid) and catalysts (e.g., HCl) to optimize regioselectivity and minimize side reactions .
- Quality Control : Monitor reaction progress via TLC and confirm final purity (>95%) using HPLC or LCMS .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., sulfonyl group at pyridinone C3, cyclopentylacetamide linkage) via , , and 2D NMR (e.g., HSQC, HMBC) .
- Mass Spectrometry : HRMS (ESI/Q-TOF) verifies molecular weight (e.g., observed [M+H] vs. calculated) .
- X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtained .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different assays?
- Case Study : If the compound shows inhibitory activity in kinase assays but not in cell-based models:
- Potential Causes : Differences in membrane permeability, metabolic instability, or off-target effects.
- Resolution Strategies :
- Perform stability studies in physiological buffers (pH 7.4, 37°C) to assess degradation .
- Use prodrug strategies (e.g., esterification of acetamide) to enhance bioavailability, inspired by patent analogs .
- Validate target engagement via thermal shift assays or CRISPR-mediated gene knockout .
Q. What experimental design considerations are critical for structure-activity relationship (SAR) studies of this compound?
- Key Variables :
- Sulfonyl Group Modifications : Replace azepane with smaller rings (e.g., piperidine) to assess steric effects on target binding .
- Pyridinone Core Alterations : Introduce electron-withdrawing groups (e.g., Cl, CF) at C4/C5 to modulate electronic properties .
- Data Collection :
- Use high-throughput screening (HTS) to evaluate analogs against target enzymes (e.g., kinases, proteases) .
- Correlate computational docking scores (e.g., Glide, AutoDock) with experimental IC values to refine predictive models .
Q. How can impurities formed during synthesis be identified and mitigated?
- Common Impurities :
- Des-sulfonated Byproducts : Arise from incomplete coupling; detect via LCMS (e.g., [M–SO]) .
- Cyclopentylamide Hydrolysis : Monitor for free cyclopentylamine using ion chromatography .
- Mitigation :
- Optimize reaction stoichiometry (e.g., 1.2 eq. sulfonyl chloride) and temperature (0–25°C) .
- Employ orthogonal purification (e.g., silica gel chromatography followed by recrystallization) .
Methodological Guidelines
Q. What protocols are recommended for assessing the compound’s stability under physiological conditions?
- Procedure :
Prepare stock solutions in PBS (pH 7.4) and human liver microsomes.
Incubate at 37°C for 0–24 hours.
Quantify degradation via LCMS at intervals, comparing peak areas to internal standards .
- Data Interpretation : Half-life (<2 hours) indicates need for structural stabilization (e.g., fluorine substitution) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Approaches :
- Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by treatment .
- In Vivo Models : Test efficacy in disease-relevant models (e.g., murine inflammation assays) after PK/PD optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
